molecular formula C19H20N4O2 B11188661 2-amino-8-[2-(1-cyclohexenyl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-amino-8-[2-(1-cyclohexenyl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11188661
M. Wt: 336.4 g/mol
InChI Key: BFHIPEUJFUEDTR-UHFFFAOYSA-N
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Description

2-amino-8-[2-(1-cyclohexenyl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-[2-(1-cyclohexenyl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the Pictet-Spengler cyclization is a notable reaction used in the synthesis of similar compounds . This reaction involves the condensation of an aldehyde with an amine in the presence of an acid catalyst to form the desired heterocyclic structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient and rapid synthesis of the compound with high yield and purity. The continuous flow synthesis involves multiple chemical transformations starting from cyclohexanone, with in-line separation and without intermediate purification .

Chemical Reactions Analysis

Types of Reactions

2-amino-8-[2-(1-cyclohexenyl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The compound reacts with a variety of reagents under different conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-amino-8-[2-(1-cyclohexenyl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-8-[2-(1-cyclohexenyl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its specific structure, which allows for selective binding to certain molecular targets. This selectivity enhances its potential as a therapeutic agent, particularly in the treatment of cancer .

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

2-amino-8-[2-(cyclohexen-1-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C19H20N4O2/c20-23-11-8-17-15(19(23)25)12-14-16(21-17)7-10-22(18(14)24)9-6-13-4-2-1-3-5-13/h4,7-8,10-12H,1-3,5-6,9,20H2

InChI Key

BFHIPEUJFUEDTR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N

Origin of Product

United States

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